A Technical Guide to the Spectroscopic Characterization of 4-Bromo-1-ethoxy-2-(propan-2-yl)benzene
A Technical Guide to the Spectroscopic Characterization of 4-Bromo-1-ethoxy-2-(propan-2-yl)benzene
An In-Depth Analysis of NMR, IR, and MS Data for Structural Elucidation
Abstract
This technical guide provides a comprehensive, in-depth analysis of the key spectroscopic data for the aromatic compound 4-Bromo-1-ethoxy-2-(propan-2-yl)benzene. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes predictive data for Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By explaining the causality behind spectral features and providing validated experimental protocols, this guide serves as an authoritative reference for the structural confirmation, purity assessment, and quality control of this and structurally related molecules. The methodologies and interpretations are grounded in established spectroscopic principles to ensure scientific integrity and reproducibility.
Introduction and Molecular Structure
4-Bromo-1-ethoxy-2-(propan-2-yl)benzene, with the molecular formula C₁₁H₁₅BrO, is a polysubstituted aromatic compound. The precise identification and structural confirmation of such molecules are paramount in organic synthesis and pharmaceutical development, as even minor structural variations can significantly alter biological activity. Spectroscopic techniques provide the definitive data required for unambiguous characterization.
The benzene ring is substituted with four distinct groups: a bromine atom, an ethoxy group, an isopropyl group, and a hydrogen atom. The electronic environment of each nucleus is uniquely influenced by the interplay of inductive and resonance effects from these substituents, giving rise to a characteristic and predictable spectroscopic fingerprint.
Figure 1: Molecular structure of 4-Bromo-1-ethoxy-2-(propan-2-yl)benzene.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The chemical shift, multiplicity, and integration of signals in ¹H NMR, combined with the chemical shifts in ¹³C NMR, allow for a complete structural assignment.
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
The proton spectrum is predicted to show distinct signals for the aromatic protons and the aliphatic protons of the ethoxy and isopropyl substituents. The substitution pattern on the aromatic ring (1,2,4-trisubstituted) will result in a specific splitting pattern for the aromatic protons.
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |
| H-6 | ~7.35 | Doublet (d) | ~2.5 | 1H | Deshielded by adjacent ethoxy group; coupled only to H-5 (meta-coupling). |
| H-5 | ~7.20 | Doublet of Doublets (dd) | ~8.5, ~2.5 | 1H | Coupled to H-3 (ortho-coupling) and H-6 (meta-coupling). |
| H-3 | ~6.80 | Doublet (d) | ~8.5 | 1H | Shielded by the ortho-ethoxy group; coupled only to H-5 (ortho-coupling). |
| O-CH₂ -CH₃ | ~4.05 | Quartet (q) | ~7.0 | 2H | Methylene protons of the ethoxy group, split by the adjacent methyl group. |
| CH -(CH₃)₂ | ~3.30 | Heptet | ~6.9 | 1H | Methine proton of the isopropyl group, split by the six equivalent methyl protons. |
| O-CH₂-CH₃ | ~1.40 | Triplet (t) | ~7.0 | 3H | Methyl protons of the ethoxy group, split by the adjacent methylene group. |
| CH-(CH₃ )₂ | ~1.25 | Doublet (d) | ~6.9 | 6H | Six equivalent methyl protons of the isopropyl group, split by the methine proton. |
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
The proton-decoupled ¹³C NMR spectrum will show 9 distinct signals, as two of the methyl carbons in the isopropyl group are equivalent. The chemical shifts are influenced by the electronegativity of the substituents and other effects.
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C1 (C-O) | ~155 | Aromatic carbon attached to the highly electronegative oxygen. |
| C2 (C-isopropyl) | ~138 | Aromatic carbon bearing the isopropyl group. |
| C5 | ~130 | Aromatic methine carbon. |
| C6 | ~128 | Aromatic methine carbon. |
| C3 | ~115 | Aromatic methine carbon shielded by the ortho-ethoxy group. |
| C4 (C-Br) | ~113 | Ipso-carbon attached to bromine, shifted upfield due to the 'heavy atom effect'.[1] |
| O-C H₂-CH₃ | ~64 | Ethoxy methylene carbon. |
| C H-(CH₃)₂ | ~27 | Isopropyl methine carbon. |
| CH-(C H₃)₂ | ~23 | Isopropyl methyl carbons (equivalent). |
| O-CH₂-C H₃ | ~15 | Ethoxy methyl carbon. |
Experimental Protocol: NMR Data Acquisition
A standardized protocol is crucial for obtaining high-fidelity, reproducible NMR data.[2]
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Sample Preparation:
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Accurately weigh 5-10 mg of the sample.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for its excellent solubilizing properties and single residual solvent peak.
-
Add a small amount of tetramethylsilane (TMS) to serve as an internal standard (δ = 0.00 ppm).[3]
-
Transfer the solution into a 5 mm NMR tube, ensuring a minimum solution height of 4 cm.
-
-
Instrument Parameters (500 MHz Spectrometer):
-
Maintain a constant probe temperature, typically 25°C (298 K).
-
For ¹H NMR:
-
Pulse Sequence: A standard 30° or 90° single-pulse sequence.
-
Spectral Width: ~16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-32 scans to ensure a good signal-to-noise ratio.
-
-
For ¹³C NMR:
-
Pulse Sequence: A proton-decoupled pulse sequence with a 30° pulse angle.
-
Spectral Width: ~240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024-4096 scans, as the ¹³C isotope has low natural abundance.
-
-
Infrared (IR) Spectroscopy
IR spectroscopy is an effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
Predicted IR Absorption Bands
The IR spectrum of 4-Bromo-1-ethoxy-2-(propan-2-yl)benzene is expected to show characteristic absorption bands corresponding to its aromatic and aliphatic components.
| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
| 3100-3000 | Medium-Weak | Aromatic C-H Stretch.[4] |
| 2980-2850 | Strong | Aliphatic C-H Stretch (from isopropyl and ethoxy CH₃ and CH₂ groups).[5] |
| 1600-1450 | Strong-Medium | Aromatic C=C Ring Stretching vibrations.[4] |
| 1250-1200 | Strong | Asymmetric Aryl-O-C Stretch (Ether linkage).[5] |
| 1100-1000 | Medium | Symmetric Aryl-O-C Stretch (Ether linkage).[5] |
| ~820 | Strong | C-H Out-of-plane Bending, indicative of a 1,2,4-trisubstituted benzene ring. |
| 600-500 | Medium-Weak | C-Br Stretch.[5] |
Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)
This protocol is standard for acquiring the IR spectrum of a solid sample.[5] If the compound is an oil, a spectrum can be acquired by placing a thin film between two salt (NaCl or KBr) plates.
-
Sample Preparation:
-
Thoroughly dry spectroscopic grade potassium bromide (KBr) to remove any residual water.
-
In an agate mortar, grind ~1-2 mg of the sample with ~100-200 mg of the dried KBr. Continue grinding until the mixture is a fine, homogeneous powder.
-
-
Pellet Formation:
-
Transfer a portion of the KBr mixture into a pellet press die.
-
Place the die in a hydraulic press and apply 8-10 tons of pressure for several minutes. A high-quality pellet should be thin and transparent.
-
-
Spectral Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
First, acquire a background spectrum of the empty sample compartment to subtract atmospheric H₂O and CO₂ signals.
-
Acquire the sample spectrum, typically scanning from 4000 cm⁻¹ to 400 cm⁻¹.
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Mass Spectrometry (MS)
Mass spectrometry provides critical information about a molecule's mass and its fragmentation pattern, further confirming its structure. For this compound, Electron Ionization (EI) is a common analysis method.
Predicted Mass Spectrum (Electron Ionization)
The key feature in the mass spectrum will be the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two molecular ion peaks of almost equal intensity, separated by 2 mass-to-charge units (m/z).[6][7]
-
Molecular Formula: C₁₁H₁₅BrO
-
Molecular Weight: 242.03 (using ⁷⁹Br) and 244.03 (using ⁸¹Br)
| m/z Value | Ion | Comments |
| 242/244 | [M]⁺ | Molecular Ion Peaks. The characteristic 1:1 intensity ratio confirms the presence of one bromine atom. |
| 227/229 | [M - CH₃]⁺ | Loss of a methyl radical from the isopropyl group. |
| 199/201 | [M - C₃H₇]⁺ | Loss of the isopropyl radical (43 Da), a common fragmentation for isopropyl-substituted aromatics. |
| 173 | [M - Br]⁺ | Loss of the bromine radical. This fragment will not have the bromine isotopic pattern. |
Fragmentation Workflow
The high-energy electron beam in an EI source causes the molecule to ionize and subsequently fragment in a predictable manner. The most stable carbocations will be the most abundant fragments observed.
Figure 2: Predicted major fragmentation pathway for 4-Bromo-1-ethoxy-2-(propan-2-yl)benzene in EI-MS.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an ideal method for analyzing volatile organic compounds, providing both retention time for separation and a mass spectrum for identification.[8]
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
-
GC Conditions:
-
Column: Use a standard non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector: Set the injector temperature to 250°C.
-
Oven Program: A typical program would be: hold at 70°C for 2 minutes, then ramp at 10°C/min to 280°C, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of ~1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Source Temperature: 230°C.
-
Conclusion
The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the definitive characterization of 4-Bromo-1-ethoxy-2-(propan-2-yl)benzene. The predicted ¹H and ¹³C NMR data establish the unique carbon-hydrogen framework, the IR spectrum confirms the presence of key functional groups, and the mass spectrum verifies the molecular weight and the presence of bromine through its distinct isotopic pattern. By following the detailed experimental protocols, researchers can generate high-quality data to confidently confirm the structure and purity of their synthesized material, ensuring reliability in research and development applications.
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